1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene
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Description
1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene is a useful research compound. Its molecular formula is C10H12FNO5S and its molecular weight is 277.27. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
Sulfonyl fluorides, which this compound is a part of, are known to undergo direct fluorosulfonylation with fluorosulfonyl radicals, a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
It’s known that suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents
Result of Action
The production of sulfonyl fluorides through direct fluorosulfonylation with fluorosulfonyl radicals is a known result of the action of sulfonyl fluorides .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the reaction environment.
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S/c1-12(5-6-13)10(14)8-3-2-4-9(7-8)17-18(11,15)16/h2-4,7,13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWKNULKBJWKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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